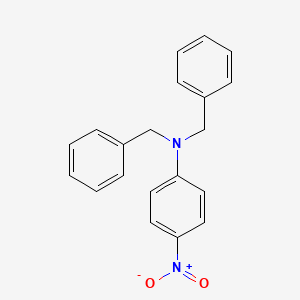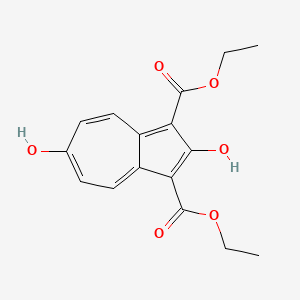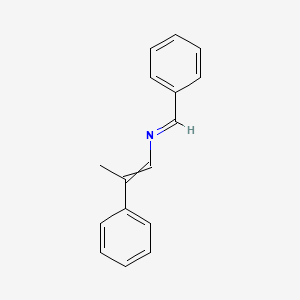
CID 11105606
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 11105606” is known as 2,2,6,6-Tetramethylpiperidine. It is an organic compound belonging to the amine class. This compound is a colorless liquid with a characteristic amine-like odor. It is primarily used in chemistry as a hindered base, which means it is a base that is sterically hindered and thus less nucleophilic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by a reduction in a Wolff-Kishner reaction . The reaction conditions typically involve the use of ammonia and phorone as starting materials, with the reduction step requiring specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common due to its hindered nature.
Substitution: Substitution reactions involving 2,2,6,6-Tetramethylpiperidine typically occur at the nitrogen atom, where it can react with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,6,6-Tetramethylpiperidine include oxidizing agents, reducing agents, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving 2,2,6,6-Tetramethylpiperidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amine compounds.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a hindered base in organic synthesis, particularly in reactions where steric hindrance is beneficial.
Biology: The compound is used in studies involving amine chemistry and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its role as a hindered base. Its steric hindrance reduces its nucleophilicity, making it less likely to participate in nucleophilic substitution reactions. This property is exploited in various chemical reactions where selective deprotonation is required without unwanted side reactions.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: Another hindered base with similar applications in organic synthesis.
Lithium Tetramethylpiperidide: A derivative of 2,2,6,6-Tetramethylpiperidine used as an even stronger base.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species derived from 2,2,6,6-Tetramethylpiperidine used in oxidation reactions.
These compounds share similar structural features and applications but differ in their specific properties and reactivity, highlighting the unique characteristics of 2,2,6,6-Tetramethylpiperidine.
Propiedades
Fórmula molecular |
C8H15OSi |
|---|---|
Peso molecular |
155.29 g/mol |
InChI |
InChI=1S/C8H15OSi/c1-10(2)9-8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3 |
Clave InChI |
DBHSUYYQDQIKEZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)OC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


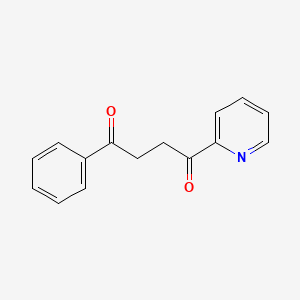
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)

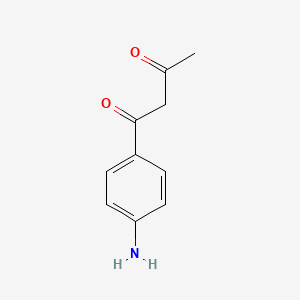

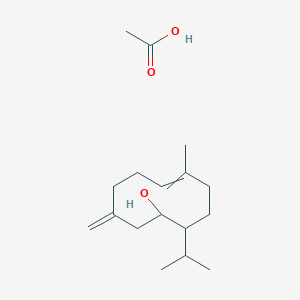

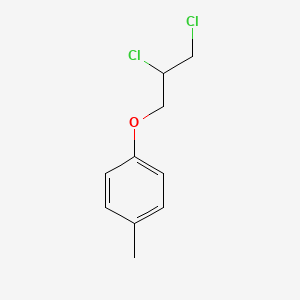
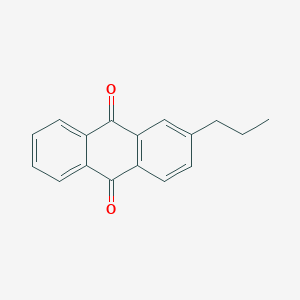
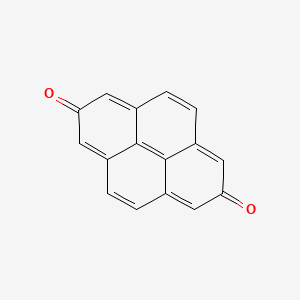
methanone](/img/structure/B14490544.png)
